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molecular formula C12H14O4 B8720829 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 106331-50-4

1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B8720829
M. Wt: 222.24 g/mol
InChI Key: UNDYVEDXFDFDRI-UHFFFAOYSA-N
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Patent
US04977146

Procedure details

The above iodide (355.9 g, 0.87 mol) was suspended in a mixture of water (3.56 L) and ethyl acetate (2.54 L) and heated under reflux with rapid stirring for 2-3 hours. The mixture was cooled and the pale yellow organic layer was removed. Fresh ethyl acetate (2 L) was added and the mixture was again heated under reflux for 1 hour and the process was repeated once again. The organic extracts were combined, washed with brine, dried (MgSO4), and evaporated to a yellow oil which was crystallized from hexane-ethyl ether to give 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: mp 46°-47° C.; NMR (CDCl3) δ 3.94 (s, 3 OCH3), 5.92 (2 d, J=1.5 & 9.0 Hz, CH=CH2), 6.44 (2 d, J=1.5 & 16 Hz, CH=CH2), 7.18 (2 d, J=9.0 & 16 Hz, CH= CH2), 7.28 (ArH).
Name
iodide
Quantity
355.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.56 L
Type
solvent
Reaction Step One
Quantity
2.54 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].C[N+]([CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=1)=[O:9])(C)C>O.C(OCC)(=O)C>[CH3:21][O:20][C:12]1[CH:11]=[C:10]([C:8](=[O:9])[CH:7]=[CH2:6])[CH:15]=[C:14]([O:16][CH3:17])[C:13]=1[O:18][CH3:19] |f:0.1|

Inputs

Step One
Name
iodide
Quantity
355.9 g
Type
reactant
Smiles
[I-].C[N+](C)(C)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
3.56 L
Type
solvent
Smiles
O
Name
Quantity
2.54 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring for 2-3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the pale yellow organic layer was removed
ADDITION
Type
ADDITION
Details
Fresh ethyl acetate (2 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane-ethyl ether

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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